molecular formula C20H16ClN3OS B11532328 4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide

4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11532328
M. Wt: 381.9 g/mol
InChI Key: YDUAHOQCNLLCFR-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. For this specific compound, the following steps are generally involved:

    Condensation Reaction: The initial step involves the condensation of 2-chlorobenzaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions to form the dihydropyridine ring.

    Nitrile Formation:

    Thiol Group Introduction: The sulfanyl group is introduced via nucleophilic substitution using thiourea.

    Amidation: The final step involves the reaction with phenyl isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, solvent, and catalysts would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using hydrogenation or other reducing agents.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, derivatives of dihydropyridine are known for their calcium channel blocking activity, which can be explored for potential therapeutic applications.

Medicine

Medicinally, compounds with dihydropyridine cores are often investigated for their cardiovascular effects, particularly in the treatment of hypertension and angina.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties due to its unique structural features.

Mechanism of Action

The mechanism of action for compounds like 4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide often involves interaction with biological targets such as ion channels or enzymes. The dihydropyridine core is known to interact with calcium channels, inhibiting calcium influx and thus exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension.

    Nicardipine: Used for its vasodilatory properties.

Uniqueness

What sets 4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide apart is the presence of the sulfanyl group, which can impart unique electronic properties and potential for further functionalization. This makes it a valuable compound for both research and industrial applications.

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

4-(2-chlorophenyl)-5-cyano-2-methyl-N-phenyl-6-sulfanyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C20H16ClN3OS/c1-12-17(19(25)24-13-7-3-2-4-8-13)18(15(11-22)20(26)23-12)14-9-5-6-10-16(14)21/h2-10,18,23,26H,1H3,(H,24,25)

InChI Key

YDUAHOQCNLLCFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)S)C#N)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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